

A Technical Guide to the Isotopic Enrichment and Purity of L-Alanine-d3

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Compound of Interest

Compound Name: *L-Alanine-d3-1*

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This technical guide provides an in-depth analysis of the isotopic enrichment and purity of L-Alanine-d3, a deuterated form of the non-essential amino acid L-Alanine. The incorporation of deuterium into molecules like L-Alanine is a critical tool in various scientific disciplines, including metabolic research, proteomics, biomolecular NMR, and as an internal standard for quantitative analysis by mass spectrometry.[1][2][3] The stability, purity, and precise level of isotopic enrichment are paramount for the accuracy and reproducibility of experimental results. This document outlines the key quality attributes of commercially available L-Alanine-d3, details the analytical methodologies used for its characterization, and provides visual workflows for these critical assessments.

Quantitative Data Summary

The quality of L-Alanine-d3 is defined by its isotopic enrichment, chemical purity, and chiral purity. The following tables summarize typical specifications from leading suppliers.

Table 1: Isotopic Enrichment of L-Alanine-d3

Isotopic enrichment quantifies the percentage of molecules in which the natural hydrogen atoms at the C3 position have been replaced with deuterium. This is typically determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry, NMR
Deuterated Forms	≥99% (d1-d3)	Mass Spectrometry
Mass Shift	M+3	Mass Spectrometry

Source: Data compiled from multiple commercial suppliers.[\[5\]](#)[\[6\]](#)

Table 2: Chemical and Chiral Purity of L-Alanine-d3

Chemical purity refers to the percentage of the material that is L-Alanine-d3, excluding any chemical contaminants. Chiral purity, or enantiomeric excess, measures the proportion of the desired L-enantiomer relative to the D-enantiomer. This is crucial as the biological activity of amino acids is highly stereospecific.

Parameter	Specification	Analytical Method
Chemical Purity	≥98%	HPLC, NMR
Chiral Purity (L-enantiomer)	≥99%	Chiral HPLC
Optical Activity	$[\alpha]_{25/D} +14.5^\circ$ (c=2 in 1 M HCl)	Polarimetry

Source: Data compiled from multiple commercial suppliers.[\[3\]](#)[\[7\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to verify the isotopic enrichment and purity of L-Alanine-d3.

Protocol: Isotopic Enrichment Determination by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to confirm the mass shift due to deuterium incorporation and to calculate the isotopic enrichment.

- Sample Preparation:
 - Accurately weigh and dissolve L-Alanine-d3 standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
 - Prepare a corresponding solution of unlabeled L-Alanine as a reference.
- Instrumentation (LC-ESI-HR-MS):
 - Liquid Chromatograph (LC): Use a standard C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
 - Ionization Mode: Positive ion mode is typically used for amino acids.
- Data Acquisition:
 - Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 80-120).
 - The expected [M+H]⁺ for unlabeled L-Alanine is m/z 90.055.[\[8\]](#)
 - The expected [M+H]⁺ for L-Alanine-d3 is m/z 93.074.
- Data Analysis:
 - Extract the ion chromatograms for both the labeled and unlabeled species.
 - Integrate the peak areas for the isotopic cluster of L-Alanine-d3 (M+3) and any residual unlabeled L-Alanine (M+0).
 - Calculate the isotopic enrichment using the following formula:
 - % Isotopic Enrichment = $\frac{\text{Area}(M+3)}{(\text{Area}(M+0) + \text{Area}(M+1) + \dots + \text{Area}(M+3))} \times 100$

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine both chemical and chiral purity. Chiral purity requires a specialized chiral stationary phase.

- Chemical Purity (Reverse-Phase HPLC):
 - Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier like methanol or acetonitrile.
 - Detection: UV detector at ~210 nm or an Evaporative Light Scattering Detector (ELSD).
 - Procedure: Inject the dissolved sample. Purity is calculated by comparing the area of the main peak to the total area of all detected peaks.
- Chiral Purity (Chiral HPLC):
 - Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is effective for underivatized amino acids.^[9]
 - Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A common system is a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to optimize separation.
 - Detection: UV detector at ~210 nm.
 - Procedure: Inject the dissolved sample. The L- and D-alanine enantiomers will have different retention times. Chiral purity (enantiomeric excess) is calculated from the peak areas of the two enantiomers. For many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained.^[9]

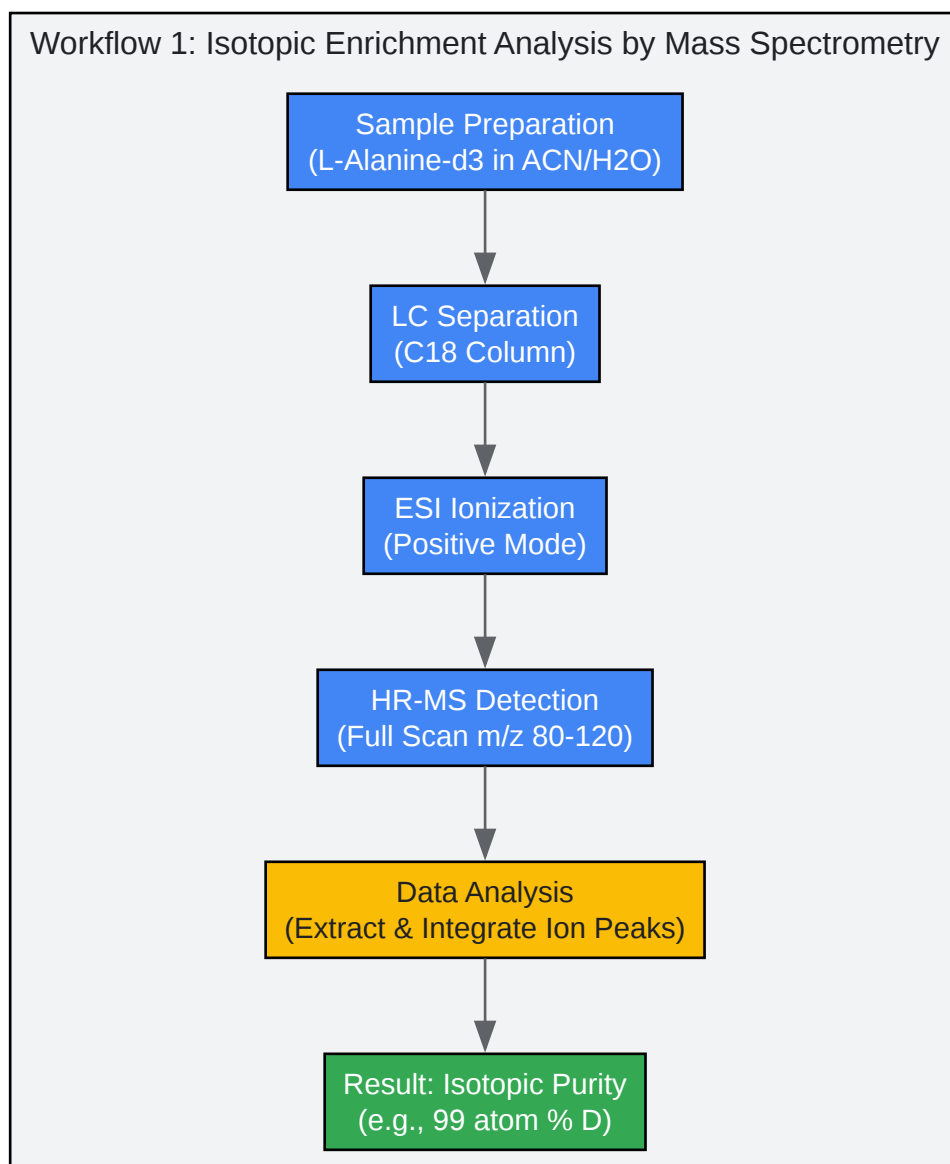
Protocol: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy confirms the identity of the compound and the specific location of the deuterium labels.

- Sample Preparation:
 - Dissolve 5-10 mg of L-Alanine-d3 in 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - For L-Alanine-d3 (CD₃CH(NH₂)COOH), the characteristic doublet signal for the C3 methyl protons (normally around 1.5 ppm) will be absent or significantly diminished.
 - The quartet for the C2 proton (α-proton, normally around 3.8 ppm) will simplify to a singlet due to the absence of coupling to the methyl protons.
 - The level of residual signal at the methyl position can be used to estimate isotopic purity.
- ¹³C NMR Acquisition (Optional):
 - In a ¹³C NMR spectrum, the signal for the C3 carbon will show a characteristic triplet pattern due to coupling with deuterium (I=1), and its chemical shift will be slightly different from unlabeled alanine.

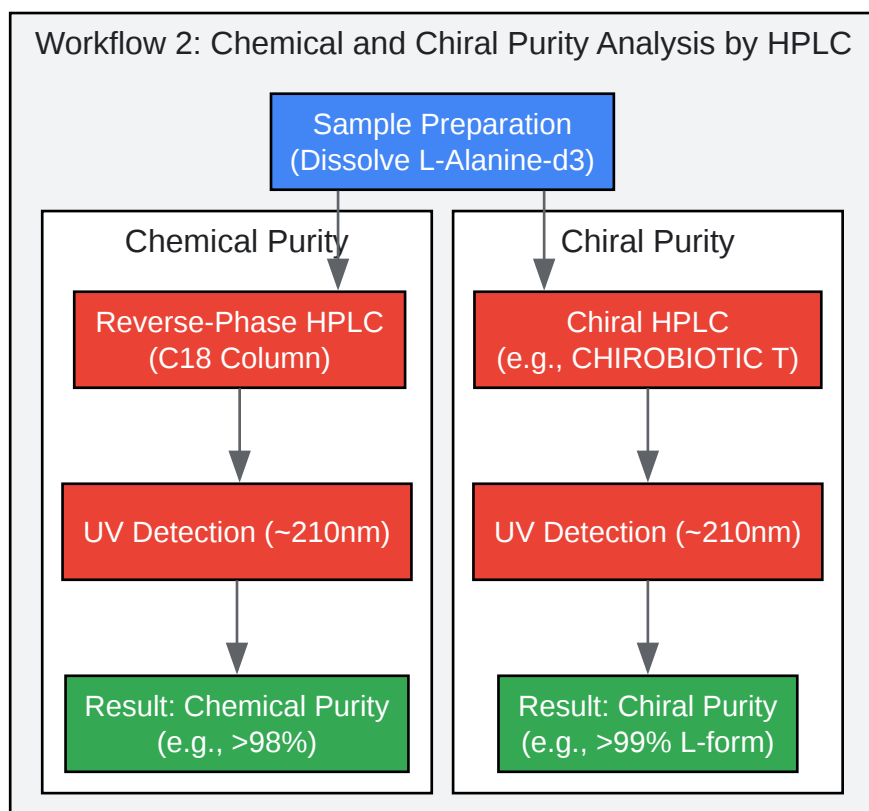
Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.



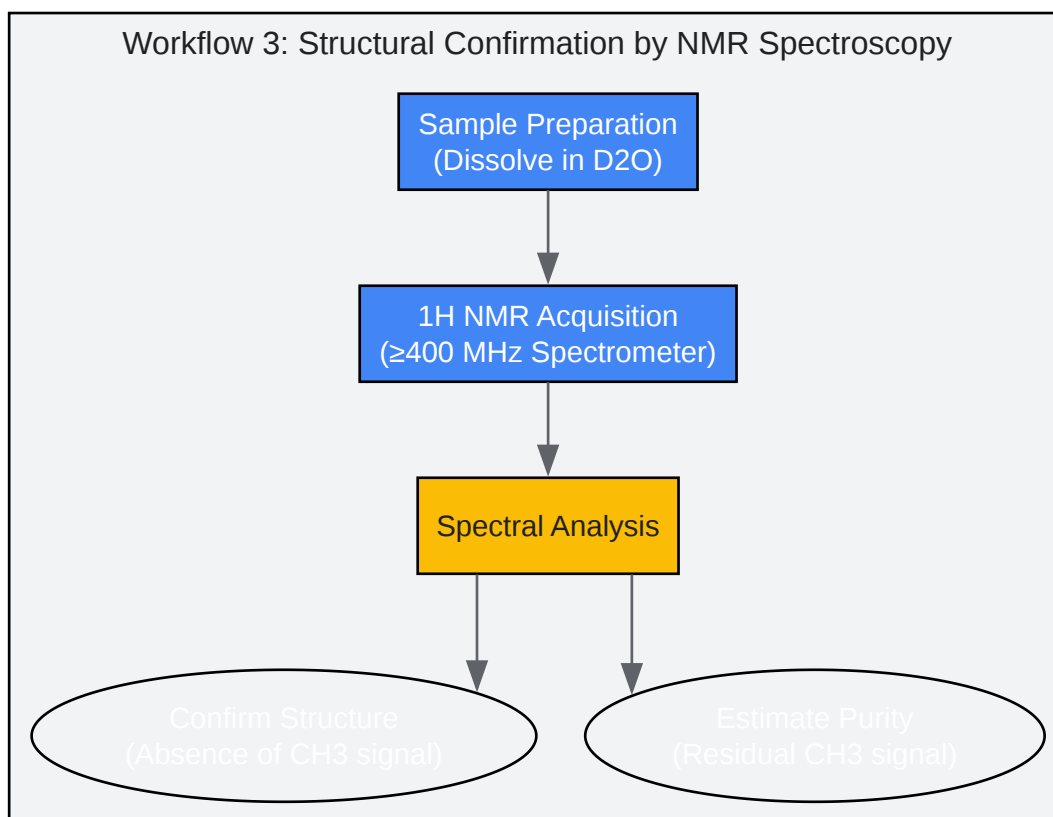
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Caption: Workflow for determining isotopic enrichment via LC-MS.



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Caption: Parallel workflows for chemical and chiral purity via HPLC.



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Caption: Workflow for structural validation and purity estimation by NMR.

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